molecular formula C15H20N2O2S B5648983 N-{[(3-acetylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide

N-{[(3-acetylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide

Cat. No. B5648983
M. Wt: 292.4 g/mol
InChI Key: KPSNHPWCIBNKPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-{[(3-acetylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide" involves several key steps, including the formation of acetylphenylamino moieties and carbonothioyl groups. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized through a process involving ring opening reactions and is confirmed by various spectroscopic methods including IR, NMR, and X-ray diffraction studies (Rahul Raju et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectroscopic and crystallographic techniques. The study by Rahul Raju et al. (2015) provides insights into the molecular structure, highlighting the importance of hyper-conjugative interaction and charge delocalization analyzed through NBO analysis. The geometrical parameters obtained from XRD studies align well with calculated DFT values, offering a detailed understanding of the compound's molecular framework.

Chemical Reactions and Properties

Chemical reactions involving such compounds typically leverage the reactivity of the acetylphenylamino and carbonothioyl groups. The Gewald synthesis method is utilized for generating novel thiophene derivatives, indicating the versatility of the core structure in participating in various chemical transformations and highlighting its reactivity towards nucleophiles (M. Khalifa & Wesam M. Algothami, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystallographic analysis provides insights into the compound's stability and intermolecular interactions, which are vital for predicting its behavior in various chemical processes (P. Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential chemical transformations, are determined by the compound's functional groups and molecular structure. The analysis of hyperpolarizability, MEP, HOMO and LUMO, and NBO provides a comprehensive understanding of the chemical properties, facilitating the prediction of reactivity and interaction with other molecules (Rahul Raju et al., 2015).

properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10(18)11-6-5-7-12(8-11)16-14(20)17-13(19)9-15(2,3)4/h5-8H,9H2,1-4H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSNHPWCIBNKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-acetylphenyl)carbamothioyl]-3,3-dimethylbutanamide

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